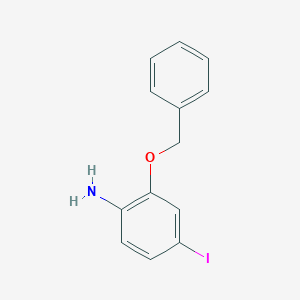

2-Benzyloxy-4-iodophenylamine

Description

Structure

3D Structure

Properties

Molecular Formula |

C13H12INO |

|---|---|

Molecular Weight |

325.14 g/mol |

IUPAC Name |

4-iodo-2-phenylmethoxyaniline |

InChI |

InChI=1S/C13H12INO/c14-11-6-7-12(15)13(8-11)16-9-10-4-2-1-3-5-10/h1-8H,9,15H2 |

InChI Key |

KOULBZNFSSSSDN-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C(C=C1)COC2=C(C=CC(=C2)I)N |

Origin of Product |

United States |

Synthetic Methodologies for 2 Benzyloxy 4 Iodophenylamine and Analogues

Established Synthetic Routes to 2-Benzyloxy-4-iodophenylamine

The traditional synthesis of this compound can be achieved through several reliable, linear sequences. These routes involve the strategic introduction of the key functional groups—amino, benzyloxy, and iodo—onto a benzene (B151609) ring scaffold.

Direct Iodination Strategies on 2-Benzyloxyphenylamine Precursors

One of the most direct methods involves the electrophilic iodination of a 2-benzyloxyphenylamine precursor. In this approach, the starting material already contains the amino and benzyloxy groups, which are both activating and ortho-, para-directing. The regioselectivity of the iodination is guided by these substituents. The position para to the strongly activating benzyloxy group and meta to the amino group is electronically favored for substitution.

Various iodinating reagents can be employed for this transformation. N-Iodosuccinimide (NIS) is a common choice, often used in a polar aprotic solvent like acetonitrile (B52724) or dichloromethane. organic-chemistry.org Alternative methods may use molecular iodine (I₂) in the presence of an oxidizing agent, such as nitric acid or a hypervalent iodine compound, to generate a more potent electrophilic iodine species. doubtnut.com The reaction conditions are typically mild to avoid over-iodination or side reactions. organic-chemistry.org

Table 1: Reagents for Direct Iodination

| Starting Material | Iodinating Agent | Solvent | Typical Conditions |

|---|---|---|---|

| 2-Benzyloxyphenylamine | N-Iodosuccinimide (NIS) | Acetonitrile (MeCN) | Room Temperature, 2-12 h |

| 2-Benzyloxyphenylamine | I₂ / Selectfluor™ | Acetonitrile (MeCN) | Mild Conditions |

| 2-Benzyloxyphenylamine | I₂ / HIO₃ | Acetic Acid / H₂O | 50-70 °C, 4-8 h |

Benzylation Protocols for 2-Hydroxy-4-iodophenylamine Derivatives

An alternative disconnection strategy involves the benzylation of a pre-iodinated phenolic precursor, namely 2-hydroxy-4-iodophenylamine. This route is an application of the Williamson ether synthesis. The phenolic hydroxyl group is deprotonated by a suitable base to form a phenoxide, which then acts as a nucleophile, attacking a benzyl (B1604629) halide (e.g., benzyl bromide or benzyl chloride).

The choice of base is crucial to prevent N-benzylation of the aniline (B41778). Non-nucleophilic organic bases like diisopropylethylamine (DIPEA) or inorganic bases such as potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃) in a polar aprotic solvent like DMF or acetonitrile are effective. researchgate.net In some cases, the addition of a catalytic amount of sodium iodide or tetrabutylammonium (B224687) iodide can accelerate the reaction with benzyl chloride by an in-situ Finkelstein reaction. researchgate.net

Table 2: Benzylation Reaction Parameters

| Starting Material | Benzylating Agent | Base | Solvent | Catalyst (Optional) |

|---|---|---|---|---|

| 2-Hydroxy-4-iodophenylamine | Benzyl Bromide | K₂CO₃ | Acetone / DMF | None |

| 2-Hydroxy-4-iodophenylamine | Benzyl Chloride | DIPEA | Acetonitrile | NaI |

| 2-Hydroxy-4-iodophenylamine | Benzyl Bromide | NaH | THF | None |

Amination Approaches for 2-Benzyloxy-4-iodobenzene Scaffolds

This synthetic pathway introduces the amino group in the final key step via amination of a 2-benzyloxy-4-iodobenzene intermediate. This transformation typically relies on modern transition-metal-catalyzed cross-coupling reactions, such as the Buchwald-Hartwig amination or the Ullmann condensation.

In the Buchwald-Hartwig reaction, the aryl iodide is coupled with an ammonia (B1221849) surrogate (e.g., benzophenone (B1666685) imine followed by hydrolysis) or a protected amine (e.g., an amide or carbamate) in the presence of a palladium catalyst and a suitable phosphine (B1218219) ligand. The Ullmann reaction provides a classical alternative, using a copper catalyst, often with a ligand like 1,10-phenanthroline, to couple the aryl iodide with an amine source at elevated temperatures. researchgate.net These methods offer a high degree of functional group tolerance.

Table 3: Metal-Catalyzed Amination Conditions

| Reaction Type | Catalyst | Ligand | Base | Amine Source |

|---|---|---|---|---|

| Buchwald-Hartwig | Pd₂(dba)₃ | Xantphos | Cs₂CO₃ | Benzophenone imine |

| Ullmann Condensation | CuI | 1,10-Phenanthroline | K₃PO₄ | Aqueous Ammonia |

| Buchwald-Hartwig | Pd(OAc)₂ | BINAP | NaOtBu | LiN(SiMe₃)₂ |

Advanced Synthetic Approaches and Innovations

To improve efficiency, yield, and atom economy, more advanced synthetic strategies have been conceptualized for the synthesis of this compound and its analogues. These include convergent syntheses and one-pot reaction sequences.

Convergent and Divergent Synthesis Paradigms

A convergent synthesis involves preparing key fragments of the target molecule separately and then joining them in the later stages. For this compound analogues, a convergent approach might involve the Suzuki or Stille coupling of two complex aromatic fragments. thieme-connect.comresearchgate.net For instance, a boronic acid derivative of a substituted benzyloxyaniline could be coupled with a di-iodo- or bromo-iodobenzene derivative, allowing for the rapid assembly of a diverse range of biaryl structures related to the core scaffold.

Conversely, a divergent synthesis begins with a common intermediate that is subsequently elaborated into a library of distinct analogues. Starting with 2-amino-4-iodophenol, one could "diverge" by reacting it with a variety of benzyl halides to create a library of benzyloxy ethers. Alternatively, starting with 2-aminophenol, a divergent approach could introduce various substituents at the 4-position (e.g., iodine, bromine, or other groups) before proceeding with a standardized benzylation step.

One-Pot and Multicomponent Reaction Sequences

One-pot syntheses, where sequential reactions are performed in the same reaction vessel without isolating intermediates, offer significant advantages in terms of efficiency and reduced waste. A hypothetical one-pot synthesis of this compound could involve the initial benzylation of 2-aminophenol, followed by the direct addition of an iodinating agent like NIS to the same pot to achieve regioselective iodination.

Multicomponent reactions (MCRs), where three or more reactants combine in a single operation to form a product that contains portions of all reactants, represent a highly efficient synthetic strategy. While a direct MCR for this compound is not established, the principles of MCRs are used to build complex heterocyclic systems that may incorporate similarly substituted fragments. nih.gov For example, a reaction involving a benzyloxy-substituted aldehyde, an amine, and an isocyanide (Ugi reaction) or a related MCR could potentially be adapted to construct analogues with more complex side chains.

Principles and Applications of Green Chemistry in Synthesis

The integration of green chemistry principles into synthetic organic chemistry is paramount for developing environmentally benign processes. These principles aim to reduce waste, minimize the use of hazardous substances, and improve energy efficiency. acs.orgacs.org The synthesis of complex molecules like this compound, which involves multiple steps such as etherification, iodination, and amine formation, provides a fertile ground for the application of these principles.

A core tenet of green chemistry is waste prevention . Traditional multi-step syntheses often generate significant waste. By redesigning synthetic routes to be more efficient, chemists can directly impact environmental sustainability. Another key principle is Atom Economy , developed by Barry Trost, which measures the efficiency of a reaction by calculating the proportion of reactant atoms that are incorporated into the final product. acs.org For instance, addition reactions are inherently more atom-economical than substitution or elimination reactions, which generate stoichiometric byproducts.

The principle of using Less Hazardous Chemical Syntheses encourages the use of substances that possess little or no toxicity. acs.org In the context of synthesizing iodinated anilines, this involves moving away from harsh reagents. Eco-friendly iodination procedures have been developed for various aromatic compounds, including anilines, that utilize safer and more stable reagents. nih.govscispace.com For example, methods using potassium iodide (KI) with oxidants like sodium percarbonate (a solid, stable carrier of hydrogen peroxide) or a urea-hydrogen peroxide adduct (UHP) in greener solvents like aqueous methanol (B129727) or ethyl acetate (B1210297) have been successfully employed. nih.govscispace.comorganic-chemistry.org These approaches often avoid the need for strong, corrosive acids. organic-chemistry.org

Designing for Energy Efficiency and using Renewable Feedstocks are also crucial. rsc.org Performing reactions at ambient temperature and pressure reduces energy consumption. Furthermore, the development of bio-based amines from renewable resources is a growing field of interest, aiming to replace petrochemical routes. rsc.org

The use of safer solvents and auxiliaries is another cornerstone of green chemistry. Many traditional organic solvents are volatile, flammable, and toxic. mdpi.com Research into alternatives has highlighted Deep Eutectic Solvents (DESs) and polyethylene (B3416737) glycol (PEG) as promising, environmentally friendly media for amine synthesis and iodination reactions. mdpi.comresearchgate.net DESs, for example, are characterized by low volatility, high thermal stability, and are often biodegradable. mdpi.com

Minimizing derivatization steps, such as the use of protecting groups, is the focus of the eighth principle. acs.org The synthesis of this compound inherently involves a protecting group (benzyl) for the hydroxyl function. While sometimes unavoidable, green chemistry encourages the use of enzymatic reactions, which are highly specific and can often eliminate the need for protection and deprotection steps. acs.org

The following table summarizes the twelve principles of green chemistry, which guide the development of more sustainable synthetic routes.

| Principle Number | Principle Name | Brief Description |

| 1 | Prevention | It is better to prevent waste than to treat or clean up waste after it has been created. acs.org |

| 2 | Atom Economy | Synthetic methods should maximize the incorporation of all materials used into the final product. acs.org |

| 3 | Less Hazardous Chemical Syntheses | Methods should be designed to use and generate substances with little or no toxicity. acs.org |

| 4 | Designing Safer Chemicals | Chemical products should be designed to affect their desired function while minimizing their toxicity. |

| 5 | Safer Solvents and Auxiliaries | The use of auxiliary substances (e.g., solvents) should be made unnecessary or innocuous. mdpi.com |

| 6 | Design for Energy Efficiency | Energy requirements should be minimized. Synthetic methods should be conducted at ambient temperature and pressure. rsc.org |

| 7 | Use of Renewable Feedstocks | A raw material or feedstock should be renewable rather than depleting whenever technically and economically practicable. rsc.org |

| 8 | Reduce Derivatives | Unnecessary derivatization (blocking groups, protection/deprotection) should be minimized or avoided. acs.org |

| 9 | Catalysis | Catalytic reagents (highly selective) are superior to stoichiometric reagents. rsc.org |

| 10 | Design for Degradation | Chemical products should be designed so that at the end of their function they break down into innocuous degradation products. |

| 11 | Real-time Analysis for Pollution Prevention | Analytical methodologies need to be further developed to allow for real-time monitoring and control prior to the formation of hazardous substances. |

| 12 | Inherently Safer Chemistry for Accident Prevention | Substances and the form of a substance used in a chemical process should be chosen to minimize the potential for chemical accidents. acs.org |

Catalytic Methodologies for Targeted Synthesis (e.g., Copper catalysis for related imidazole (B134444) derivatives)

Catalysis is a fundamental pillar of green chemistry, offering pathways to reactions with higher efficiency, selectivity, and lower energy consumption. rsc.org Transition metal catalysis, in particular, has revolutionized the synthesis of amine-containing molecules. mdpi.com Metals like palladium, nickel, and copper are frequently used to facilitate cross-coupling reactions, C-H aminations, and the construction of heterocyclic systems. mdpi.comnih.gov

For the synthesis of substituted phenethylamines and related structures, nickel- and palladium-catalyzed cross-coupling reactions are well-established. mdpi.comnih.gov For example, photocatalytic nickel catalysis has been used for the cross-electrophile coupling of aliphatic aziridines with aryl iodides to produce β-phenethylamine scaffolds. nih.gov Similarly, palladium complexes have been used to catalyze the reaction of aziridines with arylboronic acids. mdpi.com

Copper Catalysis for Heterocycle Synthesis

Copper catalysis has emerged as a cost-effective and versatile tool for a wide range of transformations, including the synthesis of nitrogen-containing heterocycles like imidazoles and benzimidazoles. rsc.orggrowingscience.com These reactions often utilize amine precursors, making them relevant to the chemistry of this compound, which could potentially serve as a building block for more complex heterocyclic structures.

The synthesis of substituted imidazoles can be achieved through copper-catalyzed multicomponent reactions. For instance, a rapid and efficient process using a copper(I) iodide (CuI) catalyst has been developed to synthesize 2,4,5-trisubstituted imidazoles from benzoin (B196080) or benzil, various aldehydes, and ammonium (B1175870) acetate as the nitrogen source. rsc.org Another approach involves the copper-catalyzed cross-cycloaddition between two different isocyanides to produce imidazoles in good yields. nih.govorganic-chemistry.org

Furthermore, copper catalysts are effective for the synthesis of benzimidazoles, which are formed from o-phenylenediamine (B120857) precursors. One efficient method involves the reaction of an o-phenylenediamine with various aryl aldehydes using a copper catalyst, offering high yields. growingscience.com A simple and resource-efficient method for creating the benzimidazole (B57391) ring system utilizes copper-catalyzed intramolecular N-arylation, with Cu₂O serving as the catalyst. growingscience.com The versatility of copper catalysis is highlighted by its ability to facilitate C-N bond formation under various conditions, making it a valuable strategy for synthesizing complex, medicinally relevant molecules. mdpi.comscholaris.ca

The following table details examples of catalytic methods used in the synthesis of amine derivatives and related heterocycles.

| Catalyst System | Reaction Type | Substrates | Product Type | Ref. |

| Ni/Photoredox | Cross-electrophile coupling | Aliphatic aziridines, Aryl iodides | β-Phenethylamines | nih.gov |

| Palladium complex | Cross-coupling | Aziridines, Arylboronic acids | Chiral phenethylamines | mdpi.com |

| Copper(I) iodide (CuI) | Multicomponent reaction | Benzoin, Aldehydes, Ammonium acetate | Trisubstituted imidazoles | rsc.org |

| Copper catalyst | Cross-cycloaddition | Two different isocyanides | Imidazoles | nih.gov |

| Copper(II) oxide (Cu₂O) | Intramolecular N-arylation | o-Haloanilides | Benzimidazoles | growingscience.com |

| Copper catalyst | Condensation | o-Phenylenediamines, Aryl aldehydes | 2-Substituted benzimidazoles | growingscience.com |

Reactivity and Mechanistic Investigations of 2 Benzyloxy 4 Iodophenylamine

Reactivity of the Aryl Iodide Moiety in 2-Benzyloxy-4-iodophenylamine

Palladium-Catalyzed Cross-Coupling Reactions

Orthogonal Coupling Strategies Exploiting Differential Reactivity

The presence of multiple reactive sites on this compound, namely the C-I bond, the N-H bonds of the amine, and the C-O ether linkage, necessitates the use of orthogonal coupling strategies for selective functionalization. The differential reactivity of these sites, particularly the C-I bond versus other potential coupling sites, can be exploited using carefully chosen catalytic systems.

In molecules containing both halide and other functional groups, palladium-catalyzed cross-coupling reactions are often employed to selectively target the carbon-halide bond. The reactivity of carbon-halide bonds in such reactions typically follows the order C-I > C-Br > C-Cl, allowing for selective activation of the iodophenyl moiety. While specific studies on this compound are not prevalent, the principles can be inferred from similar systems where a C-I bond is chemoselectively activated in the presence of less reactive groups. For instance, modified Fagnou conditions have been used for the synthesis of dibenzothiophenes from diphenyl sulfides, demonstrating the power of tailored catalytic systems in achieving specific C-H activations and couplings. researchgate.net This selectivity is crucial for building molecular complexity in a controlled manner, enabling the iodo-position to be functionalized without disturbing the benzyloxy or amine groups.

Table 1: Illustrative Orthogonal Coupling Strategies for Aryl Iodides

| Catalyst System | Coupling Partner | Target Bond | Expected Product Type |

| Pd(OAc)₂, Ligand | Organoboron Reagent | C-I | Biaryl |

| Pd₂(dba)₃, Ligand | Terminal Alkyne | C-I | Aryl Alkyne |

| CuI, Ligand | Amine/Amide | C-I | Diaryl Amine |

| NiCl₂(dme), Ligand | Secondary Amine | C-I | Arylated Amine |

This table illustrates general strategies applicable to aryl iodides; specific conditions for this compound would require empirical optimization.

Nucleophilic Aromatic Substitution Pathways at the Iodo-Substituted Position

Nucleophilic aromatic substitution (SNAr) at an unactivated aryl iodide, such as in this compound, is generally challenging. The iodine atom is a good leaving group, but the reaction requires strong activation by electron-withdrawing groups positioned ortho or para to the leaving group to stabilize the intermediate Meisenheimer complex. In this molecule, the electron-donating nature of the amine and benzyloxy groups disfavors this pathway.

However, substitution at the iodo-position can be achieved through alternative, non-traditional mechanisms. One such pathway involves the formation of radical cations. Aromatic amines can be oxidized to their corresponding radical cations, which can then undergo nucleophilic substitution. acs.orgniist.res.in In the presence of a suitable nucleophile, the radical cation of this compound could be attacked, leading to the displacement of the iodide. This process is distinct from the classical SNAr mechanism and often proceeds under different reaction conditions, such as those involving chemical or electrochemical oxidation. acs.orgrsc.org

Hypervalent Iodine-Mediated Electrophilic Substitution

Hypervalent iodine reagents are versatile compounds used for a variety of oxidative transformations in organic synthesis. acs.org While this compound itself contains iodine, it can act as a substrate in reactions mediated by external hypervalent iodine(III) or iodine(V) reagents. These reagents function as powerful electrophiles or oxidants. acs.orgnih.gov

Hypervalent iodine compounds can facilitate reactions such as oxidative C-N couplings. nih.govacs.org For example, anilines can undergo metal-free cross-dehydrogenative coupling with various partners using hypervalent iodine reagents, leading to the formation of new C-N bonds. nih.govacs.org The reactivity of these reagents stems from the highly polarized and weak hypervalent bond, which makes them effective for group transfer. acs.orgnih.gov In the context of this compound, a hypervalent iodine reagent could potentially mediate electrophilic attack on the electron-rich aromatic ring or facilitate reactions involving the amine functionality.

Reactivity of the Aryl Amine Functionality in this compound

The primary aromatic amine is one of the most reactive functionalities in the molecule, readily participating in a wide array of chemical transformations.

Amine Acylation and Derivatization Reactions

The nucleophilic character of the primary amine in this compound allows it to readily undergo acylation reactions. Treatment with acylating agents such as acid chlorides, anhydrides, or activated esters results in the formation of the corresponding amide derivatives. This reaction is fundamental for protecting the amine group or for introducing new functional moieties into the molecule. The formation of an amide bond significantly alters the electronic properties of the system, reducing the basicity and nucleophilicity of the nitrogen atom. This electronic change can, in turn, influence the reactivity of the aromatic ring in subsequent steps. For instance, N-Boc protected amines have been shown to be viable substrates in various transformations. nih.gov

Table 2: Common Acylation Reactions for Aromatic Amines

| Acylating Agent | Reagent Class | Base (if required) | Product |

| Acetyl Chloride | Acid Halide | Pyridine, Triethylamine | N-acetylated Amide |

| Acetic Anhydride | Acid Anhydride | None or Pyridine | N-acetylated Amide |

| Benzoyl Chloride | Acid Halide | Pyridine, Triethylamine | N-benzoylated Amide |

| Di-tert-butyl dicarbonate | Anhydride | DMAP, Triethylamine | N-Boc protected Carbamate |

Condensation Reactions and Imine Formation with Aldehydes

The primary amine of this compound can react with aldehydes or ketones in a condensation reaction to form imines, also known as Schiff bases. This reaction is typically reversible and often requires the removal of water to drive the equilibrium toward the product. The resulting imine contains a C=N double bond and can serve as a versatile intermediate for further synthetic transformations, such as reduction to a secondary amine or as a ligand in coordination chemistry. The formation of imine-based dynamic networks in response to external stimuli has been explored in other systems. acs.org

Radical Reactions Involving Aromatic Amines

Aromatic amines are excellent electron donors and can be oxidized to form stable radical cations. niist.res.inethernet.edu.et This one-electron oxidation can be initiated by chemical oxidants, electrochemical methods, or photoredox catalysis. acs.orgrsc.orgresearchgate.netnih.gov The generation of an aromatic amine radical cation from this compound would be a key step in initiating radical-mediated transformations. mdpi.com

Once formed, these radical cations are highly reactive intermediates. niist.res.in They can participate in dimerization to form benzidine-type structures or undergo nucleophilic attack, as mentioned previously. acs.org For example, a simple and effective method for generating aromatic amine radical cations involves mixing the amine with Cu(II) salts like Cu(ClO₄)₂ in acetonitrile (B52724). acs.orgresearchgate.net The reactivity of these generated radicals can then be harnessed for synthetic applications, providing a pathway to products that are not accessible through traditional ionic mechanisms. acs.orgniist.res.in Electron paramagnetic resonance (EPR) spectroscopy is a key technique used to detect and characterize these transient radical intermediates, confirming the operation of a single-electron transfer (SET) mechanism. rsc.org

Reactivity of the Benzyloxy Ether Linkage in this compound

The benzyloxy group is a common protecting group for phenols and alcohols due to its general stability. wikipedia.org Its reactivity in this compound is a critical consideration in synthetic planning, especially when modifications at the iodo or amino positions are desired.

Cleavage and Deprotection Strategies (e.g., Palladium-catalyzed hydrogenolysis)

The removal of the benzyl (B1604629) group from the ether linkage is a crucial deprotection step. One of the most prevalent methods for this transformation is palladium-catalyzed hydrogenolysis. organic-chemistry.orgdicp.ac.cn This reaction typically involves treating the substrate with hydrogen gas in the presence of a palladium catalyst, often supported on carbon (Pd/C). The process is generally efficient and clean, yielding the corresponding phenol (B47542) and toluene (B28343) as the byproduct.

However, the presence of an iodine atom on the aromatic ring introduces a potential complication. Aryl halides are susceptible to reduction under hydrogenolysis conditions, which could lead to the undesired loss of the iodine substituent, forming 2-benzyloxyaniline. The selectivity of the hydrogenolysis of the benzyloxy group over the reduction of the aryl-iodine bond is a significant challenge. In some cases, specific catalysts or reaction conditions can be employed to achieve chemoselective debenzylation. For instance, certain modified palladium catalysts or the use of transfer hydrogenation conditions can sometimes favor the cleavage of the benzyl ether while preserving the aryl halide. researchgate.netresearchgate.net

Alternative deprotection methods that avoid hydrogenation can also be considered. These include treatment with strong acids, though this is limited by the acid sensitivity of the rest of the molecule. organic-chemistry.org Oxidative cleavage, for example using 2,3-dichloro-5,6-dicyano-p-benzoquinone (DDQ), presents another option, particularly for p-methoxybenzyl (PMB) ethers, but can also be applied to benzyl ethers under specific conditions, such as photoirradiation. organic-chemistry.orgnih.gov More recently, methods using nitroxyl (B88944) radicals and a co-oxidant have been developed for the oxidative deprotection of benzyl groups under mild conditions. nih.gov

| Deprotection Strategy | Reagents | Potential Outcome for this compound | Notes |

| Palladium-catalyzed Hydrogenolysis | H₂, Pd/C | Can lead to a mixture of 4-iodophenol (B32979) and phenol due to concurrent deiodination. | Selectivity is a major challenge. |

| Transfer Hydrogenolysis | H-donor (e.g., 1,4-cyclohexadiene), Pd/C | May offer improved selectivity for O-debenzylation over deiodination. | |

| Acid-Catalyzed Cleavage | Strong acids (e.g., HBr, BCl₃) | Cleavage of the benzyl ether. | Harsh conditions may not be suitable for all substrates. |

| Oxidative Cleavage | DDQ, photoirradiation | Potential for selective debenzylation. | Compatibility with the aniline (B41778) group needs to be considered. |

| Oxidative Debenzylation | Nitroxyl radical, co-oxidant | Mild conditions, may offer good functional group tolerance. nih.gov |

Stability Considerations under Diverse Reaction Conditions

The benzyloxy ether linkage in this compound is generally stable under a variety of reaction conditions, which is why it is a widely used protecting group. wikipedia.orgorganic-chemistry.org It is typically resistant to basic conditions, such as those employed in many cross-coupling reactions (e.g., sodium tert-butoxide, potassium carbonate). It is also stable to many nucleophilic and organometallic reagents at moderate temperatures.

However, the stability can be compromised under certain conditions. As mentioned, strong acids can cleave the ether bond. organic-chemistry.org While generally stable to oxidation, harsh oxidizing agents can lead to the oxidation of the benzylic position. wikipedia.org In the context of cross-coupling reactions, the benzyloxy group is expected to be stable under the standard conditions for Suzuki, Buchwald-Hartwig, and other similar palladium-catalyzed reactions. The typical reaction temperatures for these couplings (usually ranging from room temperature to around 120 °C) are generally not high enough to induce thermal cleavage of the C-O bond of the benzyl ether.

The presence of the free amino group in this compound could potentially influence the stability of the benzyloxy group under certain catalytic conditions through intramolecular coordination or by affecting the electronic properties of the aromatic ring. However, in most standard cross-coupling protocols, the benzyloxy group is expected to remain intact.

| Reaction Condition | Stability of Benzyloxy Ether | Reference |

| Basic Conditions (e.g., NaOt-Bu, K₂CO₃) | Generally Stable | organic-chemistry.org |

| Mild Acidic Conditions | Generally Stable | |

| Strong Acidic Conditions | Prone to Cleavage | organic-chemistry.org |

| Palladium-Catalyzed Cross-Coupling | Generally Stable | |

| Oxidative Conditions (e.g., KMnO₄) | Prone to Oxidation | wikipedia.org |

Potential for Rearrangement Reactions (e.g., Wittig Rearrangement for Benzyloxyaryl Systems)

A notable reaction of benzyloxyaryl systems is the organic-chemistry.orgnih.gov-Wittig rearrangement. organic-chemistry.orgwikipedia.org This rearrangement typically occurs upon treatment of a benzyl ether with a strong base, such as an organolithium reagent (e.g., n-butyllithium). The reaction proceeds through the deprotonation of the benzylic methylene (B1212753) group, followed by a rearrangement to form a new carbon-carbon bond, ultimately yielding a substituted alcohol after workup. wikipedia.org

For a molecule like this compound, the presence of other acidic protons, particularly the N-H protons of the amine, would need to be considered. The strong base would likely deprotonate the amine first. If a sufficient excess of the base is used, deprotonation at the benzylic position could occur, initiating the Wittig rearrangement. The presence of an ortho-amino group could potentially influence the course of the rearrangement through chelation effects with the lithium cation. Studies on related 2-(benzyloxy)aryloxazolines have shown that the nature of the ortho-substituent can significantly impact the outcome of the reaction, sometimes leading to cyclization products instead of or in addition to the Wittig rearrangement product. nih.govnih.gov The N-butylamide group has been shown to be effective in promoting the organic-chemistry.orgnih.gov-Wittig rearrangement of substituted aryl benzyl ethers. mdpi.com

Investigations into Reaction Mechanisms and Kinetics

The iodo- and amino- groups on this compound make it a suitable substrate for a variety of transition metal-catalyzed cross-coupling reactions, which are powerful tools for forming carbon-carbon and carbon-heteroatom bonds. Understanding the mechanisms of these reactions is crucial for optimizing reaction conditions and predicting outcomes.

Elucidation of Catalytic Cycles in Transition Metal-Mediated Cross-Couplings

The general catalytic cycle for palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura and Buchwald-Hartwig amination reactions, involves a sequence of fundamental steps: oxidative addition, transmetalation (for Suzuki-Miyaura) or amine coordination and deprotonation (for Buchwald-Hartwig), and reductive elimination. libretexts.orgrug.nlresearchgate.netnih.govlibretexts.org

In a typical Suzuki-Miyaura coupling reaction involving this compound, the catalytic cycle would commence with the oxidative addition of the aryl iodide to a low-valent palladium(0) species. This step, which involves the cleavage of the carbon-iodine bond, is often the rate-determining step in the cycle, particularly for less reactive aryl halides. libretexts.org The resulting arylpalladium(II) intermediate would then undergo transmetalation with an organoboron reagent in the presence of a base. The base is crucial for activating the organoboron species. Finally, reductive elimination from the resulting diorganopalladium(II) complex would yield the coupled product and regenerate the palladium(0) catalyst.

For a Buchwald-Hartwig amination, where this compound would act as the amine coupling partner, the aryl halide would first undergo oxidative addition to the palladium(0) catalyst. This would be followed by coordination of the amine to the palladium(II) center, deprotonation of the coordinated amine by a base to form a palladium-amido complex, and finally, reductive elimination to form the new C-N bond. rug.nluvic.ca

| Step in Catalytic Cycle | Description | Key Species for this compound |

| Oxidative Addition | The aryl halide adds to the Pd(0) catalyst, forming a Pd(II) species. | This compound reacts with Pd(0) to form an arylpalladium(II) iodide complex. |

| Transmetalation (Suzuki) | The organoboron reagent transfers its organic group to the Pd(II) center. | An organoboron compound (e.g., R-B(OH)₂) reacts with the arylpalladium(II) intermediate. |

| Amine Coordination/Deprotonation (Buchwald-Hartwig) | The amine coordinates to the Pd(II) center and is then deprotonated by a base. | The amino group of this compound coordinates to the arylpalladium(II) complex. |

| Reductive Elimination | The two organic groups on the Pd(II) center couple and are eliminated, regenerating the Pd(0) catalyst. | The coupled product is formed, and the Pd(0) catalyst is regenerated for the next cycle. |

Analysis of Rate-Limiting Steps and Reaction Intermediates

The kinetics of cross-coupling reactions are influenced by various factors, including the nature of the substrate, the catalyst, the ligands, the base, and the solvent. The rate-limiting step of the catalytic cycle can vary depending on these factors. nih.govnih.govresearchgate.net

For Suzuki-Miyaura reactions, oxidative addition is frequently the rate-determining step, with the reactivity of the aryl halide following the order I > Br > Cl. libretexts.orgresearchgate.net Given that this compound contains a highly reactive carbon-iodine bond, the oxidative addition step is expected to be relatively fast. In such cases, the transmetalation or reductive elimination step could become rate-limiting. The presence of the ortho-benzyloxy and para-amino groups could influence the rate of these steps through steric and electronic effects. For instance, the electron-donating amino group might facilitate the reductive elimination step.

In Buchwald-Hartwig aminations, the rate-limiting step can be either the oxidative addition or the reductive elimination, depending on the specific ligand and substrates used. nih.govnih.gov For electron-rich anilines, reductive elimination can be slow. The nucleophilicity of the amine and the steric hindrance around the nitrogen atom are also critical factors.

Influence of Electronic and Steric Substituent Effects on Reactivity (e.g., Hammett σ values, nucleophilicity parameters)

The reactivity of the amino group in this compound is intricately modulated by the electronic and steric influences of the substituents on the phenyl ring. The interplay of the electron-donating and -withdrawing properties of the benzyloxy and iodo groups, along with the steric hindrance imposed by the ortho-benzyloxy group, dictates the nucleophilicity of the amine and its susceptibility to electrophilic attack. A quantitative understanding of these effects can be achieved through the application of Linear Free-Energy Relationships (LFER), most notably the Hammett equation.

The Hammett equation, in its basic form log(k/k₀) = σρ, provides a framework for correlating the reaction rates (k) of substituted aromatic compounds to a standard reaction (k₀), using substituent constants (σ) and a reaction constant (ρ). wikipedia.orgyoutube.com The substituent constant, σ, is a measure of the electronic effect of a substituent, while the reaction constant, ρ, reflects the sensitivity of a particular reaction to these electronic effects. wikipedia.org

Electronic Effects of Substituents:

The electronic influence of a substituent is a composite of its inductive and resonance effects.

Inductive Effect (I): This effect is transmitted through the sigma bonds and is primarily dependent on the electronegativity of the atoms in the substituent. msu.edu

Resonance Effect (M or R): This effect involves the delocalization of π electrons between the substituent and the aromatic ring. rsc.org

In the case of this compound, we must consider the individual and combined effects of the iodo and benzyloxy groups.

Benzyloxy Substituent (at C-2): The benzyloxy group (-OCH₂C₆H₅) is analogous to an alkoxy group (like methoxy, -OCH₃) in its electronic behavior. The oxygen atom is highly electronegative, leading to an electron-withdrawing inductive effect (-I). utexas.edu Conversely, the lone pairs on the oxygen atom can be delocalized into the aromatic ring, resulting in a strong electron-donating resonance effect (+M). libretexts.org For alkoxy groups, the +M effect is significantly stronger than the -I effect, making them potent activating groups in electrophilic aromatic substitution, directing incoming electrophiles to the ortho and para positions. libretexts.orglibretexts.org The presence of the benzyloxy group, particularly at the ortho position, is therefore expected to increase the electron density on the aniline nitrogen through resonance, enhancing its nucleophilicity.

Hammett Substituent Constants:

The Hammett constants provide a quantitative measure of the electronic effects of substituents. Different sets of sigma constants exist to account for varying degrees of resonance interaction. The standard σ constants are derived from the ionization of benzoic acids. wikipedia.org

Below is a table of relevant Hammett constants for substituents analogous to those in this compound.

| Substituent | σ_meta (σ_m) | σ_para (σ_p) |

| Iodo (-I) | 0.35 | 0.18 |

| Methoxy (-OCH₃) | 0.12 | -0.27 |

| Hydroxy (-OH) | 0.12 | -0.37 |

| Amino (-NH₂) | -0.16 | -0.66 |

Data sourced from multiple references. bluffton.eduwiredchemist.compitt.edu

Steric Effects and the Ortho Effect:

The presence of a substituent at the ortho position to the amino group introduces steric hindrance, which can significantly influence reactivity. This is often referred to as the "ortho effect". quora.com The bulky benzyloxy group in the ortho position of this compound is expected to sterically hinder the approach of reactants to the amino group. This steric inhibition can affect both the rate and the mechanism of reactions. rsc.org For instance, in reactions involving the amino group, the benzyloxy group might impede the formation of a transition state, thereby slowing the reaction rate compared to a para-substituted analogue. ucj.org.ua

The ortho effect is a complex combination of steric and electronic factors that are not easily separated. It can influence the planarity of the amino group with the benzene (B151609) ring, which in turn affects the delocalization of the nitrogen lone pair into the ring and thus its basicity and nucleophilicity. researchgate.net

Nucleophilicity Parameters:

The nucleophilicity of substituted anilines can be quantitatively assessed and correlated with their reactivity. researchgate.net The nucleophilicity of the amino group is directly related to the electron density on the nitrogen atom. Electron-donating groups increase this density, making the amine a stronger nucleophile, while electron-withdrawing groups have the opposite effect. chemistrysteps.comnih.gov

Studies on substituted anilines have shown a good correlation between their reaction rates and various parameters, including Hammett constants and oxidation potentials. nih.govumn.edu For a series of para-substituted anilines, the second-order rate constants for nucleophilic substitution reactions increase as the substituent changes from electron-withdrawing to electron-donating. nih.gov

Advanced Applications of 2 Benzyloxy 4 Iodophenylamine As a Synthetic Building Block

Incorporation into Complex Organic Molecular Scaffolds

The strategic placement of reactive sites on the 2-Benzyloxy-4-iodophenylamine ring allows for its incorporation into a wide array of complex molecular architectures. The amino group can act as a nucleophile or be transformed into other functional groups, while the carbon-iodine bond is a prime handle for transition-metal-catalyzed cross-coupling reactions.

While direct, one-pot syntheses of heterocyclic systems from this compound are not extensively documented, its structure provides a clear pathway for the rational design and synthesis of these valuable scaffolds through multi-step sequences.

Benzothiazoles: The synthesis of benzothiazoles typically proceeds from 2-aminothiophenol precursors. This compound can be readily converted into the required intermediate, 2-amino-3-(benzyloxy)-5-iodothiophenol, through ortho-lithiation directed by the amino group followed by quenching with a sulfur source. This intermediate can then undergo condensation with a variety of reagents such as aldehydes, carboxylic acids, or acyl chlorides to yield the corresponding 2-substituted-5-benzyloxy-7-iodobenzothiazoles. This approach allows for the introduction of diverse substituents at the 2-position of the benzothiazole core.

Quinazolinones: The construction of the quinazolinone skeleton often begins with anthranilic acid or its derivatives (e.g., 2-aminobenzamide). This compound can serve as a precursor to these starting materials. For instance, carboxylation of the aromatic ring, potentially via a Grignard or lithiated intermediate, would yield the corresponding anthranilic acid derivative. Subsequent reaction with an appropriate amide or a related C1 source would lead to the formation of the quinazolinone core. The resulting 5-benzyloxy-7-iodo-4(3H)-quinazolinone is a valuable scaffold for further functionalization. nih.gov

Imidazoles: The synthesis of benzimidazoles, a related class of heterocycles, often involves the condensation of an ortho-phenylenediamine with an aldehyde or carboxylic acid. While converting this compound to the corresponding phenylenediamine is a multi-step process, it is a feasible synthetic route. Alternatively, modern synthetic methods for imidazole (B134444) synthesis, such as those involving multicomponent reactions, could potentially be adapted for this highly substituted aniline (B41778) derivative. wikipedia.orgresearchgate.net

The following table summarizes representative conditions for the final cyclization step in the synthesis of such heterocyclic systems, starting from the appropriate aniline-derived precursors.

| Heterocycle | Precursor | Reagents and Conditions | Typical Yields |

| 2-Arylbenzothiazole | 2-Aminothiophenol | Aryl aldehyde, oxidative conditions (e.g., I₂, air) | Good to excellent |

| 4(3H)-Quinazolinone | 2-Aminobenzamide | Aldehyde, p-toluenesulfonic acid, followed by PIDA oxidation | Good |

| 2,4,5-Trisubstituted Imidazole | 1,2-Dicarbonyl, Aldehyde, Ammonia (B1221849) | Typically heated in a polar solvent like acetic acid | Moderate to good |

The carbon-iodine bond in this compound is an excellent functional handle for palladium-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura reaction, to form biaryl compounds. nih.govacs.org This reaction provides a powerful and versatile method for creating a C-C bond between the iodophenylamine core and another aromatic or heteroaromatic ring.

The general reaction involves coupling this compound with an arylboronic acid or ester in the presence of a palladium catalyst and a base. The choice of ligands for the palladium catalyst is crucial for achieving high yields, especially with sterically hindered substrates.

Figure 1: Proposed Suzuki-Miyaura coupling reaction of this compound with an arylboronic acid.

This methodology allows for the synthesis of a diverse library of biaryl compounds. Furthermore, if the coupling partner (Ar-B(OH)₂) contains a bulky substituent in the ortho position, the resulting biaryl product may exhibit hindered rotation around the newly formed C-C single bond. This restricted rotation gives rise to atropisomerism, a form of axial chirality. The synthesis of configurationally stable atropisomers is of significant interest in medicinal chemistry and materials science. kjom.org The benzyloxy group at the 2-position of the starting material contributes to the steric hindrance around the biaryl axis, potentially facilitating the isolation of stable atropisomers.

| Catalyst System | Base | Solvent | Temperature | Application |

| Pd(OAc)₂ / SPhos | K₃PO₄ | Toluene (B28343)/H₂O | 80-110 °C | General biaryl synthesis |

| Pd₂(dba)₃ / RuPhos | CsF | Dioxane | Room Temp to 100 °C | Sterically hindered couplings |

| Pd(PPh₃)₄ | Na₂CO₃ | DME/H₂O | 80 °C | Standard Suzuki conditions |

This compound is a valuable starting material for the multi-step synthesis of highly functionalized, noncanonical amino acids (ncAAs). These ncAAs can then be used as building blocks for creating novel peptides or other bioactive molecules. A plausible synthetic route to a protected 4-iodo-2-benzyloxyphenylalanine derivative would involve the introduction of a three-carbon chain at the aniline's ortho position, which can then be converted into the amino acid backbone.

The resulting iodinated phenylalanine derivative is a versatile intermediate. The iodine atom can be used as a handle for further modifications, such as cross-coupling reactions to introduce new side chains. For example, a Suzuki or Sonogashira coupling could be employed to attach various aromatic, heteroaromatic, or alkynyl groups.

A more specialized and novel application would be the synthesis of phenylalanine derivatives with phosphole-containing side chains. While not a widely documented transformation, a potential synthetic route could involve a palladium- or copper-catalyzed C-P bond formation reaction between the 4-iodophenylalanine derivative and a suitable phosphole precursor. Such phosphole-containing amino acids are of interest for their unique electronic and coordination properties, which could be exploited in the design of novel catalysts or bioactive probes.

The noncanonical amino acids derived from this compound can be incorporated into peptides and proteins, opening up avenues for creating novel biomolecules with tailored properties.

Solid-phase peptide synthesis (SPPS) is the cornerstone of modern peptide chemistry, allowing for the efficient, stepwise assembly of amino acids into a peptide chain on a solid support. nih.gov Noncanonical amino acids, such as the 4-iodophenylalanine derivative synthesized from this compound, can be readily used in standard SPPS protocols after appropriate protection of the α-amino and carboxylic acid groups (e.g., with Fmoc and a suitable ester, respectively).

The incorporation of 4-iodophenylalanine into a peptide sequence on a solid support offers a unique advantage: the iodine atom can serve as a reactive handle for on-resin modifications. For example, a Suzuki-Miyaura cross-coupling reaction can be performed on the resin-bound peptide to create biaryl side chains, a motif found in several complex natural products. nih.gov This approach allows for the late-stage diversification of peptides, enabling the rapid generation of peptide libraries with diverse side-chain functionalities.

| SPPS Step | Reagents | Purpose |

| Deprotection | 20% Piperidine in DMF | Removal of the Fmoc protecting group from the N-terminus. |

| Coupling | Amino Acid, HBTU/HATU, DIPEA | Activation of the incoming amino acid's carboxyl group and formation of the peptide bond. |

| On-Resin Coupling | Arylboronic acid, Pd catalyst, Base | Modification of the 4-iodophenylalanine side chain via Suzuki-Miyaura reaction. |

| Cleavage | TFA cocktail (e.g., TFA/TIS/H₂O) | Cleavage of the completed peptide from the solid support and removal of side-chain protecting groups. |

The expansion of the genetic code allows for the site-specific incorporation of ncAAs into proteins in living cells. acs.org This powerful technique relies on an engineered aminoacyl-tRNA synthetase/tRNA pair that is orthogonal to the host cell's machinery and recognizes a unique codon, typically a nonsense codon like TAG (amber).

A noncanonical amino acid derived from this compound, such as 4-iodo-L-phenylalanine, can be incorporated into proteins using this method. Researchers have successfully evolved synthetases that can charge tRNA with 4-iodo-L-phenylalanine, enabling its insertion into a growing polypeptide chain at a specific site designated by an amber codon in the mRNA sequence.

The ability to incorporate an iodinated amino acid provides a powerful tool for protein engineering and structural biology. The iodine atom can serve as a heavy atom for X-ray crystallography, facilitating phase determination. It also acts as a chemical handle for post-translational modifications of the protein via cross-coupling reactions, allowing for the attachment of fluorescent probes, drugs, or other functional moieties with high specificity.

Role in Peptide and Peptidomimetic Synthesis

C-Glycopeptide Synthesis utilizing Aryl Iodide Precursors

No research was identified that specifically employs this compound as an aryl iodide precursor in the synthesis of C-glycopeptides. While the synthesis of C-glycopeptides from aryl iodides is a known strategy in carbohydrate chemistry, the specific application of this substituted phenylamine is not documented in the available literature.

Precursors for Advanced Functional Materials

Applications in Optical and Electronic Materials (e.g., Benzocyclobutenoacenaphthylene Stilbenes)

Similarly, no studies were found that describe the use of this compound as a precursor for Benzocyclobutenoacenaphthylene Stilbenes or any other related optical and electronic materials. The synthesis of such advanced functional materials typically involves specific and well-documented precursors, and this compound does not appear to be among them based on the conducted search.

A table of compounds mentioned in the article, as requested, cannot be generated as no article content could be produced.

Spectroscopic Characterization and Structural Elucidation of 2 Benzyloxy 4 Iodophenylamine and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment (e.g., ¹H NMR, ¹³C NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for determining the carbon-hydrogen framework of an organic molecule. By analyzing the chemical shifts, coupling constants, and integration of signals in ¹H NMR and ¹³C NMR spectra, the precise arrangement of atoms in 2-Benzyloxy-4-iodophenylamine can be mapped.

¹H NMR Spectroscopy: The proton NMR spectrum provides information about the number of different types of protons and their neighboring environments. For this compound, distinct signals are expected for the amine, the benzyloxy group, and the iodinated phenyl ring protons.

Amine Protons (-NH₂): The two protons of the primary amine group would typically appear as a broad singlet. Its chemical shift can vary depending on the solvent and concentration.

Benzyloxy Protons: The benzyloxy group contributes two characteristic signals: a singlet for the two methylene (B1212753) (-CH₂-) protons and multiplets for the five protons of the phenyl ring. The methylene protons are deshielded by the adjacent oxygen and aromatic ring, with expected chemical shifts in the range of 4.5-5.0 ppm. For instance, the methylene protons in the related compound 4,4'-diamino-4''-benzyloxy triphenylamine (B166846) are observed at 4.99 ppm. researchgate.net

Iodophenylamine Ring Protons: The three protons on the substituted aniline (B41778) ring will show specific splitting patterns and chemical shifts influenced by the amine, benzyloxy, and iodo substituents.

¹³C NMR Spectroscopy: The ¹³C NMR spectrum reveals the number of unique carbon environments in the molecule. The spectrum for this compound would show 13 distinct signals corresponding to each carbon atom.

Aromatic Carbons: The chemical shifts of the carbons in the two aromatic rings are typically found between 110 and 160 ppm. oregonstate.edu The carbon atom bonded directly to the iodine (ipso-carbon) is known to be significantly shielded due to the "heavy atom effect," causing its signal to appear at a higher field (lower ppm value) than might otherwise be expected. researchgate.netnih.gov The number of unique signals can help differentiate between ortho, meta, and para substitution patterns. pearson.com

Methylene Carbon (-CH₂-): The benzylic methylene carbon signal is expected to appear in the range of 65-75 ppm.

The following tables provide expected ¹H and ¹³C NMR chemical shift ranges for the key functional groups in this compound, based on data from analogous structures.

| Proton Type | Expected Chemical Shift (δ, ppm) | Multiplicity |

|---|---|---|

| -NH₂ (Amine) | Variable (e.g., 3.5 - 4.5) | Broad Singlet |

| -O-CH₂-Ph (Methylene) | ~5.0 | Singlet |

| Aromatic Protons | 6.5 - 7.5 | Multiplets/Doublets |

| Carbon Type | Expected Chemical Shift (δ, ppm) |

|---|---|

| C-I (ipso-Carbon) | ~80 - 95 |

| -O-CH₂-Ph (Methylene) | ~70 |

| Aromatic Carbons | 110 - 160 |

Mass Spectrometry (MS) for Molecular Weight Determination and Fragmentation Analysis (e.g., ESI-MS)

Mass spectrometry is a powerful analytical technique used to measure the mass-to-charge ratio (m/z) of ions. For this compound (C₁₃H₁₂INO), high-resolution mass spectrometry (HRMS) can determine its exact molecular weight, confirming the molecular formula. Electrospray ionization (ESI) is a soft ionization technique suitable for analyzing such compounds. researchgate.netnih.gov

The molecular weight of this compound is 337.15 g/mol . The mass spectrum would be expected to show a prominent molecular ion peak ([M]⁺) or a protonated molecule peak ([M+H]⁺) at m/z 337 or 338, respectively.

Tandem mass spectrometry (MS/MS) provides structural information through controlled fragmentation of the molecular ion. The fragmentation pattern is characteristic of the molecule's structure. For this compound, key fragmentation pathways could include:

Loss of the benzyl (B1604629) group: Cleavage of the benzyl-oxygen bond could lead to the formation of a stable benzyl cation (C₇H₇⁺) at m/z 91.

Alpha-cleavage: Similar to other amines, cleavage of the C-C bond nearest the nitrogen atom can occur. openstax.org

Loss of ammonia (B1221849) (NH₃): Protonated benzylamines are known to eliminate ammonia under collision-induced dissociation (CID) conditions. researchgate.netnih.gov

Aniline Fragmentation: The base peak for aniline itself is the molecular ion at m/z 93. nih.govnist.gov

The fragmentation pattern provides a fingerprint that helps to confirm the identity and structure of the compound and its derivatives. nih.govrsc.org

| m/z Value | Possible Fragment Ion | Associated Loss |

|---|---|---|

| 338 | [M+H]⁺ | - |

| 247 | [M+H - C₇H₇]⁺ | Loss of Toluene (B28343) |

| 91 | [C₇H₇]⁺ | Benzyl Cation |

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations. masterorganicchemistry.com The IR spectrum of this compound would display characteristic absorption bands corresponding to the amine (-NH₂), ether (C-O), and aromatic (C=C and C-H) functionalities.

N-H Stretching: As a primary aromatic amine, the compound is expected to show two distinct, sharp to medium bands in the region of 3300-3500 cm⁻¹, corresponding to the symmetric and asymmetric stretching vibrations of the N-H bonds. openstax.orgwpmucdn.comorgchemboulder.com

C-O Stretching: A strong absorption band for the aryl ether C-O stretching vibration is expected in the 1200-1275 cm⁻¹ region. youtube.com

Aromatic C=C Stretching: Multiple sharp, medium-intensity bands in the 1400-1600 cm⁻¹ region are characteristic of the carbon-carbon stretching vibrations within the aromatic rings. vscht.cz

Aromatic C-H Stretching: Aromatic C-H stretching vibrations typically appear as weak to medium bands just above 3000 cm⁻¹. vscht.cz

N-H Bending: The N-H bending (scissoring) vibration for a primary amine typically appears in the 1580-1650 cm⁻¹ range. orgchemboulder.com

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |

|---|---|---|

| Primary Amine | N-H Stretch (asymmetric & symmetric) | 3300 - 3500 (two bands) |

| Primary Amine | N-H Bend | 1580 - 1650 |

| Aryl Ether | C-O Stretch | 1200 - 1275 |

| Aromatic Ring | C=C Stretch | 1400 - 1600 |

| Aromatic Ring | =C-H Stretch | 3000 - 3100 |

X-ray Crystallography for Absolute Structure Determination and Conformation Analysis

X-ray crystallography is the most definitive method for determining the three-dimensional structure of a crystalline compound. nih.govsemanticscholar.org By analyzing the diffraction pattern of X-rays passing through a single crystal of the substance, one can determine the precise positions of each atom in the molecule, as well as the arrangement of molecules within the crystal lattice. This technique provides unambiguous confirmation of the molecular structure, including bond lengths, bond angles, and torsional angles.

While a specific crystal structure for this compound is not publicly available, analysis of a suitable single crystal would yield critical structural data. For example, crystallographic studies on derivatives often reveal common crystal systems. Many organic compounds crystallize in monoclinic systems with space groups such as P2₁/c. nih.govugm.ac.id

A crystallographic analysis of this compound would provide:

Absolute Structure: Unambiguous confirmation of the connectivity and the 2,4-substitution pattern on the aniline ring.

Conformational Details: The preferred orientation (conformation) of the benzyloxy group relative to the iodophenylamine ring.

Intermolecular Interactions: Information on how the molecules pack in the solid state, revealing hydrogen bonding involving the amine group and other non-covalent interactions that stabilize the crystal structure.

The table below shows exemplary data that would be obtained from a successful X-ray crystallographic analysis, based on a related benzyloxy derivative. ugm.ac.id

| Parameter | Example Value |

|---|---|

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 13.7203 |

| b (Å) | 4.6599 |

| c (Å) | 19.1552 |

| β (°) | 97.736 |

| Volume (ų) | 1213.55 |

Computational and Theoretical Studies of 2 Benzyloxy 4 Iodophenylamine

Quantum Chemical Calculations for Electronic Structure and Properties

Quantum chemical calculations, particularly those using Density Functional Theory (DFT), are instrumental in elucidating the electronic landscape of a molecule. These calculations provide insights into the distribution of electrons and the energies of molecular orbitals, which are fundamental to understanding a molecule's stability and reactivity.

The electronic properties of substituted anilines are heavily influenced by the nature and position of their substituents. The amino (-NH₂) group is a strong electron-donating group, which increases the electron density on the benzene (B151609) ring, particularly at the ortho and para positions. Conversely, the iodine atom at the para position and the benzyloxy group at the ortho position exert both electronic and steric effects that modulate this reactivity.

HOMO/LUMO Energy Levels: The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are critical in determining a molecule's chemical reactivity and electronic transitions. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The energy gap between the HOMO and LUMO (the HOMO-LUMO gap) is an indicator of the molecule's kinetic stability.

For analogous compounds, DFT calculations at the B3LYP/6–311+ G(d,p) level have been used to determine these values. For instance, in a study on 4′-(benzyloxy)-[1,1′-biphenyl]-3-carboxylic acid, a molecule also containing a benzyloxy group, the HOMO-LUMO energy gap was calculated to be 4.3337 eV. nih.gov This value suggests a stable molecular structure. For 2-benzyloxy-4-iodophenylamine, the electron-donating amino group would be expected to raise the HOMO energy, while the electronegative iodine and the bulky benzyloxy group would influence both HOMO and LUMO levels.

Natural Atomic Charges: Natural Bond Orbital (NBO) analysis can be used to calculate the natural atomic charges on each atom, revealing the distribution of electron density across the molecule. In substituted anilines, the amino nitrogen typically carries a negative partial charge, while the attached hydrogen atoms are positive. The carbon atoms of the benzene ring show a pattern of alternating charges due to resonance effects from the amino group. The iodine atom would be expected to have a partial positive charge due to the "sigma-hole" phenomenon, which is significant in halogen bonding.

| Property | Predicted Value/Characteristic | Basis of Prediction |

|---|---|---|

| HOMO Energy | Relatively High | Electron-donating -NH₂ group |

| LUMO Energy | Lowered by substituents | Influence of iodine and benzyloxy groups |

| HOMO-LUMO Gap | Moderate | Balance of electron-donating and -withdrawing/steric effects |

| Natural Charge on Amino N | Negative | High electronegativity |

| Natural Charge on Iodine | Slightly Positive (at the pole) | Potential for halogen bonding |

Mechanistic Modeling and Transition State Analysis

Mechanistic modeling allows for the investigation of reaction pathways and the calculation of energy barriers, providing insights into reaction kinetics and mechanisms. For this compound, key reactions would include electrophilic aromatic substitution, given the activating nature of the amino group.

The amino group in aniline (B41778) is a powerful ortho-, para-director in electrophilic substitution reactions. byjus.com However, in this compound, the para position is blocked by the iodine atom, and one ortho position is occupied by the benzyloxy group. This leaves the remaining ortho and meta positions as potential sites for electrophilic attack. The bulky benzyloxy group would likely sterically hinder the adjacent ortho position, making the other vacant ortho and meta positions more accessible.

Energy Barrier Calculations: Theoretical calculations can determine the activation energy for various reaction pathways. For example, in the iodination of benzene, quantum-chemical calculations have been used to model the reaction's thermodynamic parameters and energy barriers. researchgate.net For reactions involving this compound, computational models could predict the relative energy barriers for substitution at different positions on the aromatic ring. It is expected that the energy barrier for substitution at the ortho position relative to the amino group would be lower than at the meta position, despite the steric hindrance from the benzyloxy group.

Kinetic studies of reactions involving substituted anilines often reveal complex mechanisms, sometimes involving the formation of intermediate complexes. Computational modeling can help to elucidate the structures of these intermediates and the transition states connecting them, providing a more complete picture of the reaction mechanism.

| Reaction Type | Predicted Outcome | Influencing Factors |

|---|---|---|

| Electrophilic Aromatic Substitution | Substitution favored at the ortho position to the amino group | -NH₂ is a strong activator; steric hindrance from the benzyloxy group |

| Reaction Energy Barriers | Lower for substitution at the activated ortho position | Electronic effects of the amino group dominating |

Conformation Analysis and Steric Hindrance Evaluations

The three-dimensional structure and conformational flexibility of a molecule are crucial for its properties and interactions. For this compound, the presence of the bulky and flexible benzyloxy group introduces significant conformational possibilities and steric considerations.

Conformation Analysis: The benzyloxy group is not planar with the phenyl ring and can rotate around the C-O and O-CH₂ bonds. Computational methods can be used to perform a conformational search to identify the most stable conformers (lowest energy structures). In studies of molecules with benzyloxy groups, the dihedral angles between the aromatic rings are key parameters. For example, in 4′-(benzyloxy)-[1,1′-biphenyl]-3-carboxylic acid, the dihedral angle between the aromatic rings connected by the C—O—C—C link is 89.11 (3)°. nih.gov A similar non-planar arrangement would be expected for this compound.

Steric Hindrance: The benzyloxy group at the ortho position to the amino group creates significant steric hindrance. This will affect the planarity of the amino group with respect to the benzene ring and will also influence the molecule's ability to participate in intermolecular interactions, such as hydrogen bonding. The steric bulk of the benzyloxy group can also influence the regioselectivity of reactions, as discussed in the previous section. In studies of halogenated pyrans, it has been shown that repulsion between adjacent bulky groups can lead to deviations in molecular geometry. beilstein-journals.org A similar effect would be anticipated between the benzyloxy and amino groups in this compound.

| Feature | Predicted Characteristic | Consequence |

|---|---|---|

| Conformation of Benzyloxy Group | Non-planar with the phenylamine ring | Multiple low-energy conformers possible |

| Steric Hindrance | High around the ortho position | Impacts reactivity and intermolecular interactions |

| Amino Group Geometry | Likely non-planar with the ring | Reduced resonance interaction with the ring |

Future Research Directions for 2 Benzyloxy 4 Iodophenylamine

Development of Novel and Highly Sustainable Synthetic Routes

Future research will likely prioritize the development of more efficient and environmentally friendly methods for synthesizing 2-benzyloxy-4-iodophenylamine and its derivatives. Current synthetic strategies, while effective, may rely on harsh reagents or produce significant waste. The focus will be on creating "green" synthetic pathways that are both sustainable and economically viable.

Key areas of investigation will include:

Catalytic C-H Activation: Exploring direct C-H activation/amination or C-H activation/benzylation of iodoaniline precursors to streamline the synthesis and reduce the number of steps.

Flow Chemistry: Implementing continuous flow processes for the synthesis, which can offer better control over reaction parameters, improve safety, and allow for easier scalability.

Biocatalysis: Investigating the use of enzymes to catalyze key steps in the synthesis, which could lead to higher selectivity and milder reaction conditions.

These advancements would not only make the compound more accessible for research and industrial applications but also align with the growing demand for sustainable chemical manufacturing.

Exploration of Unconventional Reactivities and New Chemical Transformations

The presence of both an iodo and an amino group on the phenyl ring, along with the benzyloxy substituent, offers a rich landscape for exploring novel chemical transformations. Future studies are expected to delve into the untapped reactivity of this compound.

Potential research avenues include:

Hypervalent Iodine Chemistry: Utilizing the iodo group to form hypervalent iodine reagents, which can then be used in a variety of oxidative transformations. scispace.comresearchgate.net This could open up new pathways for creating complex molecules from simple starting materials.

Photoredox Catalysis: Investigating the use of visible light to initiate novel coupling reactions involving the C-I bond, offering a milder alternative to traditional transition-metal-catalyzed methods.

Domino Reactions: Designing one-pot multi-component reactions that leverage the different reactive sites within the molecule to rapidly build molecular complexity.

By pushing the boundaries of its known reactivity, researchers can unlock new synthetic possibilities and create a diverse library of derivatives with potentially valuable properties.

Integration into Advanced Catalytic Systems and Smart Materials

The structural characteristics of this compound make it an attractive building block for the development of advanced materials and catalysts. The anilino group can act as a ligand for metal centers, while the iodo and benzyloxy groups can be functionalized to tune the electronic and steric properties of the resulting material.

Future research in this area could focus on:

Metal-Organic Frameworks (MOFs): Using this compound or its derivatives as organic linkers to construct MOFs with tailored pore sizes and functionalities for applications in gas storage, separation, and catalysis.

Smart Polymers: Incorporating the molecule into polymer chains to create materials that respond to external stimuli such as light, pH, or temperature. patsnap.com The photo-labile nature of the C-I bond could be exploited to create photoresponsive materials.

Catalyst Scaffolds: Developing novel ligands for transition metal catalysis, where the benzyloxy and iodo groups can be modified to fine-tune the catalytic activity and selectivity for specific organic transformations.

These investigations could lead to the creation of novel materials with applications ranging from environmental remediation to advanced electronics.

Expansion of Biocatalytic Applications and Chemical Biology Probes

The intersection of chemistry and biology offers exciting opportunities for the application of this compound. Its potential as a scaffold for biologically active molecules and as a tool for studying biological processes is an area ripe for exploration.

Future research directions may include:

Enzyme Inhibitor Scaffolds: Utilizing the core structure to design and synthesize inhibitors for specific enzymes, leveraging the benzyloxy group for hydrophobic interactions and the amino and iodo groups for further functionalization to enhance binding affinity and selectivity.

Chemical Probes: Developing photo-affinity labels or other chemical probes to identify and study protein-ligand interactions. nih.govnih.govescholarship.org The iodo group can serve as a handle for attaching reporter tags or cross-linking agents.

Bioconjugation: Exploring the use of the iodo group in bio-orthogonal reactions for labeling and tracking biomolecules in living systems.

By expanding its applications in chemical biology, researchers can gain valuable insights into complex biological systems and potentially develop new therapeutic agents.

Q & A

Q. Optimization Tips :

- Monitor reaction temperature to avoid over-iodination.

- Use anhydrous conditions for EAS to minimize side reactions.

- Characterize intermediates via -NMR to confirm regioselectivity .

Advanced: How can contradictory spectral data (e.g., NMR vs. X-ray crystallography) be resolved during characterization?

Answer:

Contradictions often arise from dynamic molecular behavior (e.g., tautomerism) or crystal-packing effects.

- Step 1 : Re-examine sample purity via HPLC or mass spectrometry to rule out impurities .

- Step 2 : Perform variable-temperature NMR to detect conformational changes.

- Step 3 : Compare X-ray data with computational models (DFT calculations) to assess steric/electronic influences .

- Step 4 : Replicate experiments under controlled conditions to confirm reproducibility .

Basic: What spectroscopic techniques are critical for characterizing this compound?

Answer:

Key techniques include:

- - and -NMR : Confirm substitution patterns and amine protection/deprotection.

- FT-IR : Identify N-H stretches (post-deprotection) and C-I bonds (~500 cm⁻¹).

- Mass Spectrometry (HRMS) : Verify molecular weight and isotopic patterns (iodine has a distinct / ratio).

- X-ray Crystallography : Resolve ambiguities in molecular geometry .

Advanced: How can researchers address discrepancies in biological activity data (e.g., inconsistent inhibition results)?

Answer:

Contradictions may stem from assay conditions or compound stability:

- Experimental Design :

- Standardize solvent systems (e.g., DMSO concentration in cell-based assays).

- Test stability under assay conditions (pH, temperature) via LC-MS .

- Data Analysis :

- Cross-Validation : Compare results with structurally analogous compounds to identify SAR trends .

Basic: What are the primary research applications of this compound?

Answer:

- Organic Synthesis : Serves as a precursor for Suzuki-Miyaura cross-coupling to introduce aryl-iodo groups .

- Biochemical Probes : The iodine atom enables radiolabeling (e.g., ) for tracking drug distribution .

- Pharmaceutical Intermediates : Used in developing kinase inhibitors due to its electron-rich aromatic system .

Advanced: How can researchers evaluate the long-term stability of this compound under varying storage conditions?

Answer:

- Accelerated Stability Studies :

- Light Sensitivity : Expose to UV-Vis light and track photolytic decomposition.

- Recommendations : Use amber vials under inert gas (N₂/Ar) for long-term storage .

Basic: What challenges arise in determining the CAS RN for derivatives like this compound?

Answer:

Challenges include:

- Naming Variants : IUPAC vs. common names (e.g., "4-iodo-2-benzyloxyaniline").

- Database Limitations : Cross-check SciFinder, Reaxys, and NIST using SMILES/InChI keys.

- Synthetic Novelty : If unpublished, the compound may lack a CAS RN, requiring in-house numbering .

Advanced: How can mechanistic studies resolve contradictions in reaction pathways involving this compound?

Answer:

- Isotopic Labeling : Use - or -labeled analogs to trace reaction mechanisms.

- Kinetic Studies : Compare rate constants under varying conditions (e.g., solvent polarity).

- Computational Modeling : Employ DFT to map energy profiles and identify transition states .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.